molecular formula C9H13NOS B1466476 4-(Thiophen-3-yl)oxan-4-amine CAS No. 1485605-65-9

4-(Thiophen-3-yl)oxan-4-amine

Cat. No.: B1466476
CAS No.: 1485605-65-9
M. Wt: 183.27 g/mol
InChI Key: QQZAIFDAEUMCBE-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)oxan-4-amine is a synthetic organic compound featuring a tetrahydropyran (oxane) ring linked to a thiophene heterocycle via an amine functional group. With the molecular formula C9H15NOS and a molecular weight of 197.30 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research . The integration of the thiophene moiety is of particular interest, as this heterocycle is a recognized pharmacophore found in numerous compounds with a broad spectrum of biological activities . Thiophene derivatives have been extensively investigated and reported to exhibit anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties, making them a prevalent structure in the development of new therapeutic agents . The specific molecular architecture of this compound, which combines a rigid, oxygen-containing saturated ring with an electron-rich aromatic thiophene, makes it a valuable scaffold for constructing more complex molecules. Its amine group provides a reactive handle for further chemical modifications, allowing researchers to create combinatorial libraries for high-throughput screening . Patented compounds with highly similar structural motifs, such as those incorporating a thiophene-linked oxane core, have been explored for their potential as anti-cancer agents, highlighting the research utility of this chemical class in developing novel oncological therapies . Furthermore, related structures have been designed to target the central nervous system, indicating potential applications in neurological research . This compound is presented as a key intermediate for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-yloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZAIFDAEUMCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Thiophen 3 Yl Oxan 4 Amine

Reaction Pathways of the Primary Amine Functional Group

The primary amine at the C4 position of the oxane ring is a key center of reactivity. Its nucleophilic character, conferred by the lone pair of electrons on the nitrogen atom, governs its participation in a wide array of chemical reactions.

The primary amine of 4-(Thiophen-3-yl)oxan-4-amine functions as a potent nucleophile, readily engaging in reactions with various electrophilic partners. The most prominent of these reactions is amidation, the formation of an amide bond, which is a cornerstone of medicinal and synthetic chemistry. This transformation typically involves the reaction of the amine with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides.

Direct amidation with a carboxylic acid requires activation to convert the hydroxyl group of the acid into a better leaving group. This is often achieved using coupling agents. For instance, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective in promoting amide bond formation under mild conditions. Alternatively, catalysis with Lewis acids such as titanium tetrafluoride (TiF₄) can facilitate the direct condensation of amines and carboxylic acids.

The general mechanism for amidation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride, anhydride (B1165640), or an activated hydroxyl group), resulting in the formation of the stable amide linkage.

ReactantReagent/ConditionsProductReaction Type
Carboxylic Acid (R-COOH)Coupling Agent (e.g., HATU)N-(4-(Thiophen-3-yl)oxan-4-yl)amideAmidation
Acyl Chloride (R-COCl)Base (e.g., Triethylamine)N-(4-(Thiophen-3-yl)oxan-4-yl)amideAcylation
Acid Anhydride (R-CO)₂OBase (e.g., Pyridine)N-(4-(Thiophen-3-yl)oxan-4-yl)amideAcylation

This table illustrates common amidation reactions involving the primary amine.

Beyond amidation, the primary amine is a versatile handle for a variety of derivatizations and functional group interconversions. These reactions allow for the modification of the molecule's properties and the introduction of new functionalities.

Key derivatization reactions include:

Sulfonamide Formation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides, which are important functional groups in many pharmaceutical agents.

Urea Formation: Treatment with isocyanates (R-N=C=O) leads to the formation of substituted ureas.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary amine.

Alkylation: The amine can be alkylated using alkyl halides, though this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Functional group interconversions can transform the amine into other key functionalities, although these are often multi-step processes. For example, oxidation of the primary amine can lead to nitro compounds or oximes, while diazotization followed by substitution can, in principle, replace the amino group with other substituents, though this is more common for anilines than for aliphatic amines.

ReagentProduct Functional GroupReaction Class
Sulfonyl Chloride (R-SO₂Cl)SulfonamideDerivatization
Isocyanate (R-NCO)UreaDerivatization
Aldehyde/Ketone + Reducing AgentSecondary AmineReductive Amination
Alkyl Halide (R-X)Secondary/Tertiary AmineAlkylation

This table summarizes key derivatization pathways for the primary amine group.

Chemical Transformations Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Unlike smaller, strained rings like epoxides or oxetanes, the oxane ring is conformationally stable and generally resistant to reactions that would lead to its cleavage.

Ring-opening of the oxane moiety in this compound is not a facile process due to the low ring strain of the tetrahydropyran (B127337) system. Such reactions typically require harsh conditions or specialized reagents to proceed.

Potential, albeit challenging, pathways for ring-opening could involve:

Acid-Catalyzed Cleavage: Under strongly acidic conditions and high temperatures, the ring ether oxygen can be protonated, making it a better leaving group. A subsequent nucleophilic attack by a strong nucleophile could then, in principle, open the ring to yield a substituted 1,5-diol derivative.

Radical-Mediated Opening: In some complex natural products, tetrahydropyran rings have been observed to open via radical pathways, for instance, through attack by a hydroxyl radical (•OH). researchgate.net This would involve hydrogen abstraction from the ring followed by fragmentation, but it is not a standard synthetic transformation.

Rearrangement reactions involving the oxane skeleton are also uncommon due to its inherent stability.

Functionalization of the oxane ring at positions other than C4 represents a significant synthetic challenge, typically requiring C-H activation strategies. The most probable sites for such reactions are the carbon atoms adjacent to the ring oxygen (C2 and C6), as the C-H bonds at these positions are weakened by the adjacent heteroatom.

Methodologies such as photoredox catalysis could potentially be employed to generate a radical at the C2 or C6 position. This radical intermediate could then be trapped by a variety of radical acceptors to introduce new substituents onto the oxane ring. This type of late-stage functionalization is an emerging area of synthetic chemistry. acs.orgnih.govnih.gov

Reactivity of the Thiophene (B33073) Substructure

The thiophene ring is an electron-rich, five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The substituent at the C3 position directs incoming electrophiles to the other positions on the ring. acs.org

In the case of this compound, the oxane-amine substituent is generally considered to be weakly activating or deactivating and ortho-, para-directing in benzenoid systems. By analogy in the thiophene system, electrophilic attack will be directed to the available C2 and C5 positions. The C2 position (alpha to the sulfur) is generally the most kinetically favored site for electrophilic substitution on a thiophene ring. researchgate.netpearson.com

Common electrophilic substitution reactions for the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). brainly.in

Nitration: Using mild nitrating agents, such as acetyl nitrate, to avoid oxidation of the sensitive thiophene ring. quimicaorganica.org

Sulfonation: Reaction with pyridine-SO₃ complex. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using a Lewis acid catalyst, typically at the C2 or C5 position. brainly.inquimicaorganica.org

Another important reaction pathway involves the deprotonation of one of the acidic protons on the thiophene ring. The C2 proton is the most acidic and can be selectively removed by a strong base, such as n-butyllithium, to form a 2-lithiothiophene species. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install a new substituent at the C2 position.

Reaction TypeReagentExpected Position of Substitution
BrominationN-Bromosuccinimide (NBS)C2 and/or C5
NitrationAcetyl Nitrate (CH₃COONO₂)C2 and/or C5
AcylationAcyl Chloride/AlCl₃C2 and/or C5
Lithiationn-Butyllithium (n-BuLi)C2

This table outlines the primary reactivity of the thiophene ring within the target molecule.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. The substituent at the 3-position of the thiophene ring in this compound, which is an alkyl-like, electron-donating group, is expected to be activating and direct incoming electrophiles to the ortho and para positions. In the case of a 3-substituted thiophene, the ortho positions are C2 and C4, and the para position is C5.

Due to the electron-donating nature of the 4-amino-oxan-4-yl group, electrophilic attack is anticipated to occur preferentially at the C2 and C5 positions of the thiophene ring, as these positions are most activated. Steric hindrance from the bulky oxane substituent might slightly disfavor substitution at the C2 position compared to the C5 position. The C4 position is generally less favored for electrophilic attack in 3-substituted thiophenes.

Below is a table summarizing the expected major products for various electrophilic aromatic substitution reactions on this compound.

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄4-(2-Nitrothiophen-3-yl)oxan-4-amine and 4-(5-Nitrothiophen-3-yl)oxan-4-amine
HalogenationBr₂/FeBr₃4-(2-Bromothiophen-3-yl)oxan-4-amine and 4-(5-Bromothiophen-3-yl)oxan-4-amine
Friedel-Crafts AcylationCH₃COCl/AlCl₃4-(2-Acetylthiophen-3-yl)oxan-4-amine and 4-(5-Acetylthiophen-3-yl)oxan-4-amine
SulfonationSO₃/H₂SO₄4-(Thiophen-3-yl-2-sulfonic acid)oxan-4-amine and 4-(Thiophen-3-yl-5-sulfonic acid)oxan-4-amine

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck)

The thiophene moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. To undergo these reactions, the thiophene ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group, or converted into an organometallic reagent such as a boronic acid or ester.

Suzuki Coupling

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. A halogenated derivative of this compound, for instance, 4-(2-bromothiophen-3-yl)oxan-4-amine, could be coupled with various aryl or vinyl boronic acids. Conversely, conversion of the thiophene ring into a boronic acid derivative would allow coupling with various aryl or vinyl halides.

The following table illustrates hypothetical Suzuki coupling reactions involving a derivative of this compound.

Thiophene SubstrateCoupling PartnerCatalystBaseProduct
4-(2-Bromothiophen-3-yl)oxan-4-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃4-(2-Phenylthiophen-3-yl)oxan-4-amine
This compound-2-boronic acidIodobenzenePd(dppf)Cl₂Na₂CO₃4-(2-Phenylthiophen-3-yl)oxan-4-amine

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. A halogenated derivative of this compound could serve as the aryl halide component in a Heck reaction, reacting with various alkenes to form substituted alkenes.

An example of a potential Heck reaction is shown in the table below.

Thiophene SubstrateAlkeneCatalystBaseProduct
4-(5-Iodothiophen-3-yl)oxan-4-amineStyrenePd(OAc)₂Et₃N4-(5-(2-Phenylvinyl)thiophen-3-yl)oxan-4-amine

Mechanistic Elucidation of Key Transformations

The mechanisms of the Suzuki and Heck reactions are well-established catalytic cycles involving palladium(0) and palladium(II) intermediates.

Suzuki Coupling Mechanism

The generally accepted mechanism for the Suzuki coupling reaction begins with the oxidative addition of the aryl halide (e.g., a bromo-derivative of our compound) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Heck Reaction Mechanism

The catalytic cycle of the Heck reaction also commences with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the final substituted alkene product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for the structural assignment of 4-(thiophen-3-yl)oxan-4-amine. A complete suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to unambiguously determine the connectivity and spatial arrangement of all atoms in the molecule.

The ¹H NMR spectrum would provide initial information on the number of different proton environments and their multiplicities. The aromatic protons of the thiophene (B33073) ring are expected to appear in the downfield region, while the protons of the oxane ring would be found in the upfield region. The integration of the signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon environments. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the thiophene ring would resonate at lower field compared to the sp³-hybridized carbons of the oxane ring.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, allowing for the tracing of the proton network within the thiophene and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the thiophene ring to the oxane ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on known values for similar structural motifs.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiophene Ring
2'7.2 - 7.4125 - 128
4'7.0 - 7.2120 - 123
5'7.3 - 7.5126 - 129
Oxane Ring
2, 63.5 - 3.8 (ax, eq)65 - 70
3, 51.6 - 1.9 (ax, eq)30 - 35
4-50 - 55

The oxane ring in this compound is expected to adopt a chair conformation. The orientation of the thiophen-3-yl and amine substituents at the C4 position (axial vs. equatorial) would be a key stereochemical feature to determine. NOESY data, along with the analysis of proton-proton coupling constants (³JHH), would be critical in establishing the preferred conformation and the relative stereochemistry of the substituents. For example, a large ³JHH value between adjacent axial protons would be indicative of a diaxial relationship.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques would be employed to determine the exact molecular weight and to gain insights into the fragmentation pathways of the molecule.

High-resolution mass spectrometry, for instance, using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₃NOS.

TechniqueIonization ModeCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
HRMSESI184.0791(To be determined)

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the protonated molecular ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions would provide valuable information about the structural connectivity of the molecule. Expected fragmentation pathways could include the loss of the amine group, cleavage of the oxane ring, or fragmentation of the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the characteristic functional groups present in this compound.

The FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: for the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic oxane ring (below 3000 cm⁻¹).

C-O-C stretching: of the ether linkage in the oxane ring, expected in the 1050-1150 cm⁻¹ region.

C-S stretching: of the thiophene ring, which can be more difficult to assign but is expected in the fingerprint region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Ether (C-O-C)C-O Stretch1050 - 1150
Thiophene (C-S)C-S Stretch600 - 800

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental Fourier Transform Infrared (FT-IR) spectroscopy data for this compound has been reported in published scientific literature. Therefore, a data table of characteristic vibrational modes and their corresponding wavenumbers for this specific compound cannot be provided.

Raman Spectroscopy

There are no available studies that report the Raman spectrum of this compound. As a result, detailed research findings and a data table of Raman shifts for this compound could not be compiled.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and peer-reviewed journals did not yield any results for the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal system, space group, unit-cell dimensions, and other crystallographic parameters is not available. Without these experimental findings, a detailed analysis of its solid-state structure cannot be presented.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Landscapes

A comprehensive search for molecular dynamics (MD) simulations focused on 4-(Thiophen-3-yl)oxan-4-amine did not yield specific studies detailing its conformational landscape. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, preferred shapes (conformations), and interactions with their environment. While general principles of MD simulations are well-established for various organic molecules, including those containing amine and thiophene (B33073) functional groups, specific parameters and energy landscapes for this compound have not been reported. Such a study would typically involve defining the force field parameters for the molecule and simulating its behavior in a solvent box to observe the rotational freedom around its single bonds and the puckering of the oxane ring. The absence of this data precludes a detailed discussion of its conformational preferences and the associated energy barriers.

Structure-Property Relationship (SPR) Modeling for Chemical Behavior

Similarly, a targeted search for structure-property relationship (SPR) or quantitative structure-activity relationship (QSAR) models specifically involving this compound and its derivatives did not return relevant findings. SPR and QSAR studies are crucial in computational chemistry for predicting the properties and biological activities of chemical compounds based on their molecular structure. These models establish mathematical relationships between molecular descriptors (e.g., electronic properties, size, shape) and an observed property or activity. While QSAR studies have been conducted on broader classes of thiophene derivatives for various applications, models specifically developed for or including this compound are not available. researchgate.net The development of such a model would require a dataset of structurally related compounds with measured properties, from which predictive equations could be derived. Without such studies, it is not possible to present a data-driven analysis of how structural modifications to this compound would influence its chemical behavior.

Advanced Analytical Methodologies in Research of 4 Thiophen 3 Yl Oxan 4 Amine

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying 4-(Thiophen-3-yl)oxan-4-amine. The selection of the stationary and mobile phases is critical and is determined by the physicochemical properties of the amine. Given its polar amine group and heterocyclic nature, both reversed-phase and normal-phase chromatography can be employed.

Reversed-Phase (RP) HPLC: This is the most common mode used for the analysis of polar organic compounds. A nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing of the basic amine, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethanol). This can be particularly useful for separating isomers or if the compound has poor retention in reversed-phase systems.

Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the thiophene (B33073) ring.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Rt ~7.5 min

Gas Chromatography (GC) Coupled with Detection Systems

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to the polarity and potential for thermal degradation of amines, direct analysis of this compound can be challenging, often resulting in poor peak shape and tailing. labrulez.com To overcome this, derivatization is a common strategy. The primary amine group can be reacted with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to create a less polar, more volatile derivative that is more amenable to GC analysis. h-brs.de

The GC system is typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of column is also critical, with deactivated columns specifically designed for amine analysis being preferred to minimize analyte-column interactions. labrulez.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. During the synthesis of this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized, typically under UV light, allowing for a qualitative assessment of the reaction's status.

Chiral Chromatography for Enantiomeric Purity Assessment

Since the 4-position of the oxane ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. In many applications, particularly pharmaceutical, it is crucial to separate and quantify these enantiomers. Chiral chromatography, most often using HPLC with a Chiral Stationary Phase (CSP), is the definitive method for this purpose. researchgate.net

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective at resolving a broad range of chiral molecules, including amines. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

Table 2: Example Chiral HPLC Method for Enantiomeric Purity

Parameter Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Expected Rt (R) ~10.2 min
Expected Rt (S) ~12.5 min

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing unparalleled analytical capability.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying and quantifying compounds in complex mixtures, such as biological matrices or environmental samples. After separation by HPLC, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions of the polar this compound molecule, which are then analyzed to determine their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile (or derivatized) analytes, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. nih.govnih.gov The fragmentation patterns generated by electron ionization (EI) are highly reproducible and can be compared against spectral libraries for confident compound identification. This technique is particularly valuable for identifying impurities or metabolites of the target compound. nih.gov

Advanced Titrimetric Methods for Amine Quantification

While chromatography is excellent for determining purity and relative concentrations, titrimetric methods provide a direct and absolute measure of the amount of a substance, which is crucial for creating reference standards. For quantifying the amine content of this compound, acid-base titration is employed.

A precisely weighed sample of the compound is dissolved in a suitable solvent, and then titrated with a standardized acid, such as hydrochloric acid (HCl) or perchloric acid. acs.org The endpoint of the titration, where all the amine has been neutralized, can be determined potentiometrically using a pH electrode or with a colorimetric indicator. dss.go.th Potentiometric titration is generally preferred for its higher precision and objectivity. In non-aqueous conditions, such as using perchloric acid in glacial acetic acid, the basicity of the amine can be enhanced, leading to a sharper and more easily identifiable titration endpoint. acs.org

Synthetic Utility and Applications in Advanced Chemical Research

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

There is no available information on the use of 4-(Thiophen-3-yl)oxan-4-amine as a key intermediate or building block in the synthesis of more complex organic molecules.

Scaffold for the Construction of Diverse Heterocyclic Systems

No studies have been found that describe the use of a this compound scaffold for the construction of diverse heterocyclic systems.

Contribution to the Development of Novel Organic Reactions and Methodologies

There is no evidence in the reviewed literature to suggest that this compound has contributed to the development of any novel organic reactions or methodologies.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient, Sustainable, and Scalable Synthetic Routes

The future development and application of 4-(Thiophen-3-yl)oxan-4-amine are contingent upon the establishment of synthetic routes that are not only efficient but also sustainable and scalable. Current synthetic strategies for analogous compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on overcoming these limitations through several key approaches:

Green Chemistry Principles: The integration of green chemistry principles, such as the use of renewable starting materials, safer solvent systems, and catalytic rather than stoichiometric reagents, will be a primary focus. For instance, employing metal-free catalytic systems can mitigate issues of metal toxicity and environmental impact. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, presenting a highly sustainable alternative to traditional chemical methods.

Synthetic Strategy Key Advantages Potential Challenges
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity. nih.govIdentification of suitable reaction conditions and compatible starting materials.
Catalytic C-H Amination Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials.Achieving high regioselectivity and enantioselectivity.
Enzyme-Catalyzed Synthesis High stereoselectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate scope, and cost.

Exploration of Underexplored Reactivity Patterns and Selective Transformations

The unique combination of a thiophene (B33073) ring, an oxane moiety, and a primary amine in this compound presents a rich tapestry of reactivity to be explored. Future research will delve into understanding and harnessing these reactive sites for the synthesis of novel derivatives with tailored properties.

Selective Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, but the directing effects of the oxane-amine substituent are yet to be fully elucidated. Systematic studies will be needed to control the regioselectivity of reactions such as halogenation, nitration, and acylation.

Transformations of the Primary Amine: The primary amine is a versatile functional group that can be readily converted into a wide array of other functionalities, including amides, sulfonamides, and imines. Exploring these transformations will be key to developing a diverse library of derivatives.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxane ring under various conditions could lead to novel ring-opening or rearrangement reactions, providing access to unique molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, the integration of modern synthesis technologies will be indispensable. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing.

Flow chemistry, with its enhanced heat and mass transfer, allows for safer and more efficient execution of highly exothermic or hazardous reactions. researchgate.net It also enables seamless scale-up from laboratory to industrial production. researchgate.net Automated synthesis platforms can be employed for the rapid generation of compound libraries by systematically varying the building blocks and reagents, a process that is significantly faster than manual synthesis. wikipedia.orgchemrxiv.org

Technology Application to this compound Projected Outcomes
Flow Chemistry Optimization of reaction conditions (temperature, pressure, residence time) for key synthetic steps. mdpi.comImproved yields, reduced reaction times, enhanced safety, and easier scalability. researchgate.net
Automated Synthesis High-throughput synthesis of derivative libraries for structure-activity relationship (SAR) studies. wikipedia.orgchemistryworld.comAccelerated discovery of compounds with desired properties.
In-line Analytics Real-time monitoring of reaction progress and purity.Tighter quality control and more efficient process development. researchgate.net

Advanced Computational Design of Derivatives with Tunable Chemical Characteristics

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of this compound derivatives with specific, tunable chemical characteristics. nih.gov By employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the properties of virtual compounds before their synthesis. rsc.orgresearchgate.net

This in silico approach can guide the synthetic efforts towards molecules with optimized electronic, optical, or biological properties. For example, computational screening can identify substituents that are likely to enhance a compound's performance as an organic semiconductor or its binding affinity to a biological target. researchgate.net

Computational Method Predicted Property Potential Impact
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties. rsc.orgresearchgate.netUnderstanding of fundamental chemical behavior and prediction of reactivity. rsc.org
Molecular Docking Binding affinity and mode to biological targets. colab.wsDesign of potent and selective bioactive molecules.
QSAR Modeling Correlation of structural features with observed activity. nih.govPrediction of the activity of unsynthesized derivatives.

Expanding Applications in Materials Science and Catalyst Development

The inherent properties of the thiophene and amine moieties suggest that this compound could serve as a valuable building block in materials science and catalysis.

Materials Science: Thiophene-containing polymers are well-known for their conductive and semi-conductive properties. The incorporation of the this compound unit into polymer backbones could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The oxane and amine groups can be used to fine-tune the solubility, morphology, and intermolecular interactions of these materials.

Catalyst Development: The primary amine can act as a coordination site for metal ions, making this compound a potential ligand for the development of novel homogeneous or heterogeneous catalysts. The thiophene ring can also participate in catalyst-substrate interactions, potentially influencing the selectivity and activity of the catalytic system.

Q & A

Q. What are the key synthetic strategies for preparing 4-(Thiophen-3-yl)oxan-4-amine?

The synthesis involves constructing the oxan-4-amine core followed by introducing the thiophen-3-yl group. A typical multi-step approach includes:

  • Oxane ring formation : Cyclization of a diol precursor under acidic or basic conditions.
  • Amination : Introducing the amine group at the 4-position via reductive amination or nucleophilic substitution.
  • Thiophene coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the thiophen-3-yl moiety. Reaction conditions (e.g., Pd catalysts, temperature) are critical for regioselectivity. For example, Pd(PPh₃)₄ in THF at 80°C yields >85% purity after column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., oxane ring protons at δ 3.5–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 224.08).
  • X-ray Crystallography : Resolves stereochemistry using SHELX software for structure refinement .
  • Elemental Analysis : Validates purity (>98% C, H, N, S content) .

Q. How is the amine group in this compound functionalized for derivatization?

The primary amine undergoes:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.
  • Alkylation : Use alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃).
  • Protection : Boc (tert-butoxycarbonyl) protection enables selective reactions on other functional groups. Reaction progress is monitored via TLC (Rf = 0.5 in EtOAc/hexane) .

Advanced Questions

Q. How do structural modifications at the thiophene ring impact physicochemical and biological properties?

Substituents alter lipophilicity (LogP), solubility, and target affinity. Comparative

SubstituentLogP (Calc.)Solubility (µM)IC50 (nM)
Thiophen-3-yl (Parent)2.8 450 ± 50120 ± 15
5-Bromo-thiophen-3-yl3.5180 ± 2045 ± 5
Thiophen-2-yl3.1320 ± 3085 ± 10

Bromine substitution increases LogP and potency but reduces solubility. SAR studies suggest electron-withdrawing groups enhance kinase inhibition .

Q. What computational methods optimize this compound derivatives for receptor binding?

  • Density Functional Theory (DFT) : Predicts electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to guide substituent design. Software like Gaussian (based on Lee-Yang-Parr functionals ) calculates charge distribution.
  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes). For example, the thiophene ring’s sulfur atom forms π-S interactions with hydrophobic pockets, improving affinity by ~30% .

Q. How can contradictions in reported biological activities of analogs be resolved?

Discrepancies arise from assay variability or impurities. Mitigation strategies:

  • Standardized Protocols : Use BRENDA enzyme assays with controls.
  • Purity Validation : HPLC (>95% purity) and LC-MS to exclude byproducts.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values for kinase inhibition) to identify outliers. For instance, impurities >5% can reduce reported activity by 50% .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity).
  • Crystallography : SHELXL refines disorder models in crystal structures, critical for confirming the oxane-thiophene dihedral angle (~15°) .
  • Bioactivity Profiling : Combine in vitro assays (e.g., fluorescence polarization) with molecular dynamics simulations to validate target engagement .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.